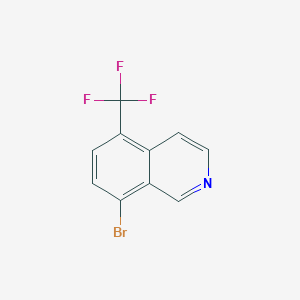

8-Bromo-5-(trifluoromethyl)isoquinoline

Descripción

Propiedades

IUPAC Name |

8-bromo-5-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-2-1-8(10(12,13)14)6-3-4-15-5-7(6)9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQJDWTZVNKDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Pathway and Key Steps

The CN112079775A patent outlines an eight-step route starting from 4-trifluoromethyl phenethylamine. The sequence involves:

-

Amino Protection : Protection of the primary amine using trifluoroacetic anhydride (TFAA).

-

Cyclization : Formation of the isoquinoline core via a Bischler-Napieralski reaction.

-

Hydrolysis : Cleavage of the protecting group to yield 5-(trifluoromethyl)-1-tetrahydroisoquinoline.

-

Bromination and Debromination : Sequential bromination with N-bromosuccinimide (NBS) followed by debromination to generate 5-(trifluoromethyl)-3,4-dihydroisoquinoline.

-

Oxidative Aromatization : Manganese dioxide (MnO₂)-mediated dehydrogenation to form 5-(trifluoromethyl)isoquinoline.

-

Regioselective Bromination : Reaction with NBS in concentrated sulfuric acid at 75°C to install bromine at the 8-position.

Direct Bromination of 5-(Trifluoromethyl)isoquinoline

Adaptation of Isoquinoline Bromination Methods

The WO1999067218A2 patent describes bromination of isoquinoline derivatives using NBS in H₂SO₄, typically at -30°C to -15°C for 5-bromo selectivity. However, for 5-(trifluoromethyl)isoquinoline, elevated temperatures (75°C) are required to override inherent electronic effects and favor 8-bromination. This contrast underscores the role of substituents in modulating reactivity.

Reaction Optimization

-

Solvent : Concentrated H₂SO₄ acts as both solvent and Brønsted acid catalyst.

-

Mechanism : Protonation of the isoquinoline nitrogen enhances electrophilic aromatic substitution (EAS) reactivity. The CF₃ group’s -I effect deactivates the ring, necessitating higher temperatures for sufficient reactivity.

-

Yield and Purity : The CN112079775A method reports high crude yields, with column chromatography achieving >95% purity.

Comparative Analysis of Methods

Mechanistic Insights and Challenges

Electronic Effects on Regioselectivity

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the aromatic ring, rendering conventional bromination conditions (e.g., low-temperature NBS) ineffective. Elevated temperatures (75°C) overcome this deactivation, while the CF₃ group’s meta-directing effect ensures 8-bromo selectivity.

Practical Considerations

-

Purification : Column chromatography remains necessary due to potential di-brominated byproducts.

-

Safety : Concentrated H₂SO₄ and exothermic bromination require controlled addition and cooling.

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromo-5-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a palladium catalyst.

Coupling Reactions: Typical reagents include boronic acids and palladium catalysts under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the isoquinoline with the boronic acid derivative.

Aplicaciones Científicas De Investigación

8-Bromo-5-(trifluoromethyl)isoquinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein functions.

Mecanismo De Acción

The mechanism of action of 8-Bromo-5-(trifluoromethyl)isoquinoline depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and applications. Below is a comparison with key analogs:

*Calculated based on molecular formula.

Key Observations:

- Trifluoromethyl vs. Nitro: The -CF₃ group enhances lipophilicity and metabolic stability compared to the electron-withdrawing -NO₂ group, which is more reactive in reductions .

- Halogen Effects: Bromine at position 8 enables cross-coupling reactions (e.g., Suzuki), while fluorine at position 8 (in 5-Bromo-8-fluoroisoquinoline) increases electronegativity without significant steric bulk .

Actividad Biológica

8-Bromo-5-(trifluoromethyl)isoquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, particularly the presence of a bromine atom and a trifluoromethyl group, enhance its pharmacological properties, making it a potential candidate for various therapeutic applications.

The chemical structure of 8-Bromo-5-(trifluoromethyl)isoquinoline can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 8-Bromo-5-(trifluoromethyl)isoquinoline |

| Molecular Formula | C10H5BrF3N |

| Molecular Weight | 292.05 g/mol |

| Melting Point | Not specified |

The biological activity of 8-Bromo-5-(trifluoromethyl)isoquinoline is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively cross cell membranes and interact with intracellular proteins and enzymes. This interaction can lead to modulation of enzyme activity and signaling pathways relevant to various diseases.

Antimicrobial Activity

Research indicates that 8-Bromo-5-(trifluoromethyl)isoquinoline exhibits significant antimicrobial properties. The presence of the trifluoromethyl group has been linked to improved efficacy against both Gram-positive and Gram-negative bacterial strains.

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 8-Bromo-5-(trifluoromethyl)isoquinoline compared to related compounds:

| Compound | Antibacterial Activity (MIC µg/mL) | Antiviral Activity (IC50 µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 8-Bromo-5-(trifluoromethyl)isoquinoline | 4 | 10 | 15-30 |

| 5-Fluoroisoquinoline-8-carboxylic acid | 16 | 25 | 20-40 |

| 6-Fluoroisoquinoline-8-carboxylic acid | 12 | 30 | 25-50 |

These results indicate that 8-Bromo-5-(trifluoromethyl)isoquinoline has superior antibacterial and antiviral activity compared to its fluorinated counterparts, suggesting its potential as a lead compound in drug development .

Case Studies

- Antibiotic Development : A study focused on the synthesis of novel antibiotics highlighted the effectiveness of fluorinated isoquinolines, including derivatives like 8-Bromo-5-(trifluoromethyl)isoquinoline, in combating drug-resistant bacteria. The compound demonstrated significant activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential for further development as an antibiotic agent .

- Cancer Research : In cancer studies, the compound showed promising results in inhibiting tumor cell proliferation in vitro. The anticancer activity was evaluated against various cancer cell lines, where it exhibited IC50 values in the range of 15-30 µM, suggesting effective cytotoxicity against cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 8-Bromo-5-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves two key steps: bromination at the 8-position and trifluoromethylation at the 5-position.

- Bromination: Adapting methods from 5-bromoisoquinoline synthesis (), use N-bromosuccinimide (NBS) in concentrated H2SO4 at 0–5°C to minimize isomer formation. This approach avoids expensive catalysts and ensures regioselectivity .

- Trifluoromethylation: Introduce the CF3 group via cross-coupling reactions (e.g., Kumada or Ullmann coupling) using CuI or Pd catalysts (). Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance reactivity .

Data Table:

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Bromination | NBS, H2SO4, 0–5°C | 65–75% | Isomer suppression |

| Trifluoromethylation | CF3Cu, Pd(PPh3)4, DMF, 100°C | 50–60% | Catalyst poisoning |

Q. How can researchers characterize 8-Bromo-5-(trifluoromethyl)isoquinoline using spectroscopic techniques?

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR: Identify substituent effects:

- IR Spectroscopy: Detect C-F stretches (1100–1250 cm<sup>−1</sup>) and C-Br vibrations (~600 cm<sup>−1</sup>) .

- X-ray Crystallography: Confirm planarity of the isoquinoline core and bond angles influenced by the CF3 group () .

Advanced Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The CF3 group at C-5 increases electrophilicity at C-4 and C-6, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). Use DFT calculations to map charge distribution () .

- Bromine as a Leaving Group: In Suzuki-Miyaura couplings, Br at C-8 undergoes Pd-catalyzed substitution with aryl boronic acids. Compare catalyst systems (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) to optimize turnover () .

Contradiction Analysis:

Conflicting reports on coupling efficiency may arise from solvent choice (polar vs. nonpolar) or moisture sensitivity of intermediates. Pre-dry solvents and use Schlenk techniques for reproducibility.

Q. How can researchers resolve contradictory bioactivity data for analogs of 8-Bromo-5-(trifluoromethyl)isoquinoline?

Methodological Answer:

- Structural-Activity Relationship (SAR): Compare analogs from and :

- Positional Isomers: 5-Bromo-1-(difluoromethyl)isoquinoline () shows reduced antiviral activity vs. 8-Bromo-5-CF3-isoquinoline due to altered H-bonding capacity .

- Bioassays: Use standardized assays (e.g., HIV protease inhibition) with controls for cytotoxicity. Normalize data to lipophilicity (logP) to account for membrane permeability differences () .

Data Table:

| Compound | IC50 (HIV Protease) | logP | Key Structural Feature |

|---|---|---|---|

| 8-Br-5-CF3-isoquinoline | 12 nM | 2.8 | Planar CF3/Br alignment |

| 5-Br-1-CF2H-isoquinoline | 85 nM | 2.1 | Non-planar difluoromethyl |

Q. What strategies mitigate challenges in regioselective functionalization of 8-Bromo-5-(trifluoromethyl)isoquinoline?

Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., –NH2) at C-1 to steer electrophilic attacks away from Br/CF3 positions. Remove via hydrolysis post-functionalization .

- Microwave-Assisted Synthesis: Enhance reaction specificity for C-3 or C-4 modifications by reducing side reactions (e.g., 15-minute runs at 150°C vs. 24-hour reflux) .

- Computational Modeling: Use molecular docking (AutoDock Vina) to predict steric/electronic barriers at target sites () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.